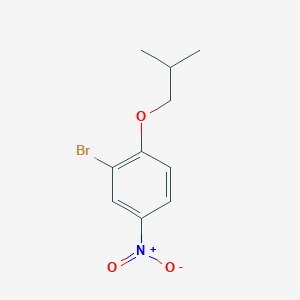

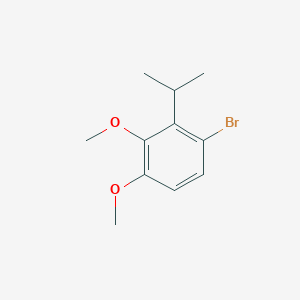

1-溴-2-异丙基-3,4-二甲氧基苯

描述

1-Bromo-2-isopropyl-3,4-dimethoxybenzene, or BIPDMB, is an aromatic compound used in a variety of scientific research applications. It is a colorless liquid that is highly soluble in both polar and nonpolar solvents. BIPDMB is a useful reagent for the synthesis of various compounds, and it has been used in a range of biochemical and physiological studies.

科学研究应用

溴化和转化为含硫苯醌

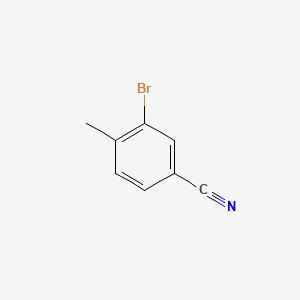

1-溴-2-异丙基-3,4-二甲氧基苯及其相关化合物已被探索其溴化潜力。一项研究重点介绍了 1,4-二甲氧基-2,3-二甲基苯的高效溴化,产生各种溴化产物。这些产物进一步用于合成新的含硫醌衍生物,展示了该化合物在化学合成中的用途 (Aitken 等人,2016).

杂环化合物的合成

该化合物在杂环化合物的合成中起着至关重要的作用。一项研究说明了它在与特定的萘酮进行苯炔型反应中应用,从而产生四氢萘酮衍生物。这些衍生物对于合成氧尼替丁和尼替丁等化合物非常重要 (Kametani 等人,1973).

富勒烯双加合物的合成和表征

1-溴-2-异丙基-3,4-二甲氧基苯是富勒烯化学中的重要物质。一项研究重点关注富勒烯与相关的邻醌二甲烷物质的反应。这项研究分离出富勒烯双加合物的各种异构体,有助于理解富勒烯化学及其潜在应用 (Nakamura 等人,2000).

碳酸酐酶抑制剂的开发

源自 1-溴-2-异丙基-3,4-二甲氧基苯的化合物已被研究其作为碳酸酐酶抑制剂的潜力。这些抑制剂显示出有效的效力,突出了该化合物在药物化学中的相关性 (Artunç 等人,2016).

在有机合成中的应用

该化合物是有机合成中的关键参与者,有助于各种反应和转化。这包括它在合成氘标记苯乙胺衍生物中的作用,展示了它在合成用于分析和研究目的的标记化合物的多功能性 (Xu & Chen, 2006).

作用机制

Target of Action

The primary target of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathway involved is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a proton removal, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight is 217060 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. For instance, the compound should be kept in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and efficacy.

属性

IUPAC Name |

1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOHSCYWLIGWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558784 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-01-0 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

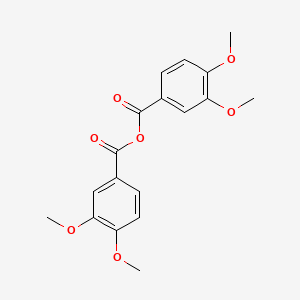

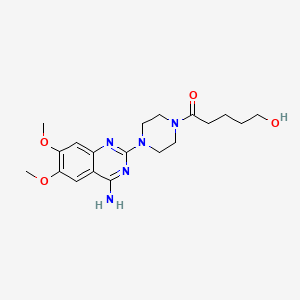

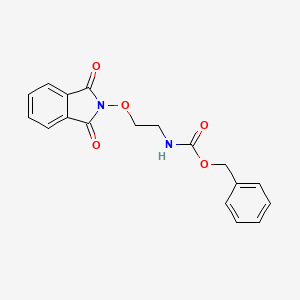

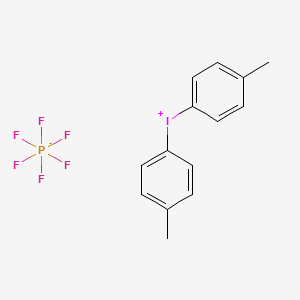

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。